Anti-Hemolytic Potency Head-to-Head: Polyporusterone B Outperforms Polyporusterone A in AAPH-Induced Erythrocyte Lysis
In the AAPH (2,2-azo-bis(2-amidinopropane)dihydrochloride)-induced red blood cell hemolysis model, both polyporusterone A and polyporusterone B demonstrated inhibitory activity across the tested concentration range of 50–1000 μg/mL; however, the anti-hemolytic effect of polyporusterone B was reported as significantly stronger than that of polyporusterone A [1]. The study authors explicitly noted the statistical significance of this difference, establishing that polyporusterone B is the more potent anti-hemolytic agent within this structural series. Exact IC₅₀ values for each individual compound were not reported in the published abstract or publicly accessible full text; the comparison is based on the authors' direct statistical assessment across the dose-response range.
| Evidence Dimension | Anti-hemolytic potency (inhibition of AAPH-induced erythrocyte lysis) |
|---|---|
| Target Compound Data | Polyporusterone A: Inhibitory activity confirmed; dose-dependent effect observed at 50–1000 μg/mL (exact IC₅₀ not reported in accessible source) |
| Comparator Or Baseline | Polyporusterone B (CAS 141360-89-6): Significantly stronger anti-hemolytic effect than polyporusterone A (p < 0.05, as stated by authors) |
| Quantified Difference | Qualitatively and statistically significant superiority of polyporusterone B over polyporusterone A; direction of difference confirmed, magnitude not numerically specified in accessible data |
| Conditions | In vitro; AAPH-induced lysis of red blood cells; concentration range 50–1000 μg/mL; Sekiya et al., Biol Pharm Bull, 2005 |
Why This Matters
For researchers prioritizing maximal anti-hemolytic or membrane-protective antioxidant activity within the polyporusterone series, polyporusterone B would be the preferred procurement choice; conversely, where a less potent anti-hemolytic comparator is needed as an experimental control or where polyporusterone A's other differentiating activities (e.g., XOD inhibition, ER-negative cancer selectivity) are the primary endpoint, polyporusterone A remains the justified selection.
- [1] Sekiya N, Goto H, Shimada Y, Terasawa K. Inhibitory effects of triterpenes isolated from Chuling (Polyporus umbellatus Fries) on free radical-induced lysis of red blood cells. Biol Pharm Bull. 2005;28(5):817-821. doi:10.1248/bpb.28.817 View Source
